Cas no 1203271-72-0 (N-(1,3-benzothiazol-2-yl)-1-6-(2-methylphenyl)pyridazin-3-ylpiperidine-4-carboxamide)

N-(1,3-Benzothiazol-2-yl)-1-[6-(2-methylphenyl)pyridazin-3-yl]piperidine-4-carboxamide is a structurally complex heterocyclic compound featuring a benzothiazole core linked to a substituted pyridazine moiety via a piperidine-carboxamide bridge. This molecular architecture suggests potential utility in medicinal chemistry, particularly as a scaffold for kinase inhibition or receptor modulation. The presence of the 2-methylphenyl group enhances lipophilicity, while the benzothiazole and pyridazine rings contribute to π-stacking interactions, improving binding affinity. The compound's rigid yet tunable structure makes it a promising candidate for structure-activity relationship studies in drug discovery. Its synthetic versatility allows for further derivatization at multiple sites, enabling optimization of pharmacological properties.
N-(1,3-benzothiazol-2-yl)-1-6-(2-methylphenyl)pyridazin-3-ylpiperidine-4-carboxamide structure
1203271-72-0 structure
Product Name:N-(1,3-benzothiazol-2-yl)-1-6-(2-methylphenyl)pyridazin-3-ylpiperidine-4-carboxamide
CAS No:1203271-72-0
MF:C24H23N5OS
MW:429.537323236465
CID:6220480
PubChem ID:30363747
Update Time:2025-10-28

N-(1,3-benzothiazol-2-yl)-1-6-(2-methylphenyl)pyridazin-3-ylpiperidine-4-carboxamide Chemical and Physical Properties

Names and Identifiers

    • N-(1,3-benzothiazol-2-yl)-1-6-(2-methylphenyl)pyridazin-3-ylpiperidine-4-carboxamide
    • 1203271-72-0
    • N-(benzo[d]thiazol-2-yl)-1-(6-(o-tolyl)pyridazin-3-yl)piperidine-4-carboxamide
    • F5528-0963
    • N-(1,3-benzothiazol-2-yl)-1-[6-(2-methylphenyl)pyridazin-3-yl]piperidine-4-carboxamide
    • AKOS024512367
    • Inchi: 1S/C24H23N5OS/c1-16-6-2-3-7-18(16)19-10-11-22(28-27-19)29-14-12-17(13-15-29)23(30)26-24-25-20-8-4-5-9-21(20)31-24/h2-11,17H,12-15H2,1H3,(H,25,26,30)
    • InChI Key: IBKWPHAEKXTTFH-UHFFFAOYSA-N
    • SMILES: S1C2C=CC=CC=2N=C1NC(C1CCN(C2=CC=C(C3C=CC=CC=3C)N=N2)CC1)=O

Computed Properties

  • Exact Mass: 429.16233155g/mol
  • Monoisotopic Mass: 429.16233155g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 31
  • Rotatable Bond Count: 4
  • Complexity: 613
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.4
  • Topological Polar Surface Area: 99.2Ų

N-(1,3-benzothiazol-2-yl)-1-6-(2-methylphenyl)pyridazin-3-ylpiperidine-4-carboxamide Pricemore >>

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N-(1,3-benzothiazol-2-yl)-1-6-(2-methylphenyl)pyridazin-3-ylpiperidine-4-carboxamide Related Literature

Additional information on N-(1,3-benzothiazol-2-yl)-1-6-(2-methylphenyl)pyridazin-3-ylpiperidine-4-carboxamide

N-(1,3-Benzothiazol-2-yl)-1-6-(2-methylphenyl)pyridazin-3-ylpiperidine-4-carboxamide: A Comprehensive Overview

The compound with CAS No. 1203271-72-0, known as N-(1,3-benzothiazol-2-yl)-1-6-(2-methylphenyl)pyridazin-3-ylpiperidine-4-carboxamide, is a highly specialized organic molecule that has garnered significant attention in the fields of pharmaceutical chemistry and materials science. This compound is characterized by its complex structure, which includes a benzothiazole moiety, a pyridazine ring, and a piperidine backbone, all interconnected through a carboxamide functional group. The presence of these structural elements contributes to its unique chemical properties and potential applications.

Recent studies have highlighted the importance of benzothiazole derivatives in drug discovery, particularly in the development of anti-inflammatory and anticancer agents. The benzothiazole moiety in this compound is known to exhibit significant biological activity due to its ability to interact with various protein targets. Additionally, the pyridazine ring introduces electron-deficient aromaticity, which enhances the molecule's reactivity and selectivity in biochemical environments.

The piperidine backbone in this compound plays a crucial role in stabilizing the overall structure and enhancing its pharmacokinetic properties. Piperidine derivatives are widely used in medicinal chemistry due to their ability to improve drug absorption and bioavailability. Furthermore, the carboxamide group at the 4-position of the piperidine ring contributes to hydrogen bonding capabilities, which are essential for molecular recognition and binding affinity.

One of the most exciting aspects of this compound is its potential application in targeted drug delivery systems. Researchers have recently explored the use of benzothiazole-pyridazine-piperidine conjugates as carriers for anticancer drugs. These systems leverage the unique electronic properties of the benzothiazole and pyridazine moieties to enhance drug loading efficiency and release kinetics.

In terms of synthesis, this compound can be prepared through a multi-step process involving nucleophilic substitution, coupling reactions, and cyclization steps. The synthesis begins with the preparation of the benzothiazole derivative, followed by the construction of the pyridazine ring using appropriate precursors. The final step involves coupling the benzothiazole and pyridazine moieties with a piperidine derivative through a carboxamide linkage.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of this compound with greater accuracy. Molecular docking studies have revealed that this compound exhibits strong binding affinity towards several key protein targets, including cyclin-dependent kinases (CDKs) and matrix metalloproteinases (MMPs). These findings suggest that it could serve as a lead compound for developing novel therapeutic agents.

In conclusion, N-(1,3-benzothiazol-2-yl)-1-6-(2-methylphenyl)pyridazin-3-ylpiperidine-4-carboxamide represents a promising candidate for various applications in drug discovery and materials science. Its unique structure, combined with its favorable pharmacokinetic properties and strong biological activity, makes it an attractive target for further research and development.

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